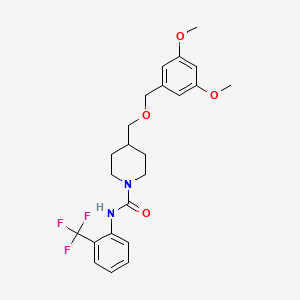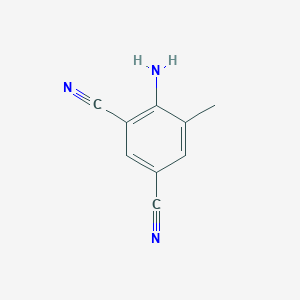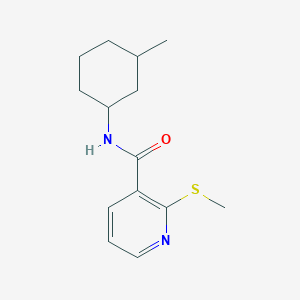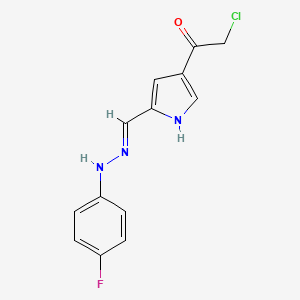
4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H27F3N2O4 and its molecular weight is 452.474. The purity is usually 95%.
BenchChem offers high-quality 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research involving similar structural motifs has led to the synthesis of new heterocyclic compounds, demonstrating the compound's utility as a precursor in the creation of novel chemical entities. For instance, Abu‐Hashem et al. (2020) synthesized various novel compounds with potential anti-inflammatory and analgesic properties by manipulating structural components similar to the given compound. This indicates the compound's role in generating new pharmacologically active molecules (Abu‐Hashem et al., 2020).
Antimicrobial Agents
Compounds bearing piperidine moieties have been evaluated for their antimicrobial activities. Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives with piperazine carboxamides and evaluated them for antimicrobial activities, suggesting that modifications to the piperidine and related structures can lead to potent antimicrobial agents (Jadhav et al., 2017).
Inhibitors of Soluble Epoxide Hydrolase
The compound's structure shares similarity with molecules designed as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes. Thalji et al. (2013) identified piperidine-4-carboxamide inhibitors, highlighting the potential application of the compound in exploring therapeutic targets through enzyme inhibition (Thalji et al., 2013).
Material Science Applications
Research by Hattori and Kinoshita (1979) on polyamides containing uracil and adenine, incorporating piperazine units, points towards the compound's potential application in material science, specifically in the synthesis of novel polymers with unique properties (Hattori & Kinoshita, 1979).
Central Nervous System Agents
Compounds structurally related to the given chemical have been synthesized as potential central nervous system agents. Martin et al. (1981) synthesized derivatives of piperidine as potential CNS agents, indicating the compound's relevance in the development of new treatments for CNS disorders (Martin et al., 1981).
properties
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O4/c1-30-18-11-17(12-19(13-18)31-2)15-32-14-16-7-9-28(10-8-16)22(29)27-21-6-4-3-5-20(21)23(24,25)26/h3-6,11-13,16H,7-10,14-15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURYQPKGUQXTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2842817.png)

![1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2842822.png)
![Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate](/img/structure/B2842823.png)

![Ethyl 2-[(azidoacetyl)amino]benzoate](/img/structure/B2842826.png)


![4-[(6-Chloropyridazin-3-yl)oxy]aniline](/img/structure/B2842830.png)